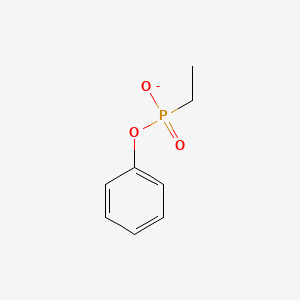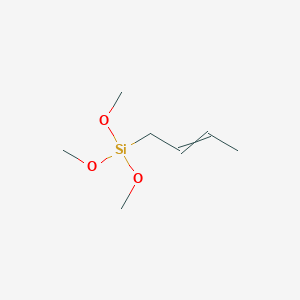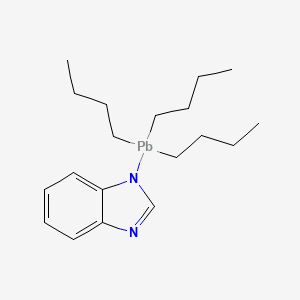
N-(Tributylplumbyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Tributylplumbyl)benzimidazole is a unique organometallic compound that combines the structural features of benzimidazole and tributylplumbyl groups Benzimidazole is a heterocyclic aromatic organic compound, while tributylplumbyl refers to a lead-containing moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Tributylplumbyl)benzimidazole typically involves the reaction of benzimidazole with a tributylplumbyl precursor. One common method is the nucleophilic substitution reaction where benzimidazole reacts with tributylplumbyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Tributylplumbyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The lead moiety can be oxidized to form lead oxides.
Reduction: The compound can be reduced to form lower oxidation state lead species.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products:
Oxidation: Lead oxides and modified benzimidazole derivatives.
Reduction: Reduced lead species and benzimidazole.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(Tributylplumbyl)benzimidazole has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of benzimidazole derivatives.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials and coatings with unique properties.
Wirkmechanismus
The mechanism of action of N-(Tributylplumbyl)benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The lead moiety may also interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions further contributes to its mechanism of action by generating reactive species that can modify biological molecules.
Vergleich Mit ähnlichen Verbindungen
N-(Tributylstannyl)benzimidazole: Contains a tin moiety instead of lead.
N-(Tributylgermyl)benzimidazole: Contains a germanium moiety.
N-(Tributylsilyl)benzimidazole: Contains a silicon moiety.
Comparison: N-(Tributylplumbyl)benzimidazole is unique due to the presence of the lead moiety, which imparts distinct chemical and biological properties. Compared to its tin, germanium, and silicon analogs, the lead-containing compound may exhibit different reactivity and toxicity profiles. The choice of metal in these compounds can significantly influence their applications and effectiveness in various fields.
Eigenschaften
CAS-Nummer |
23188-89-8 |
|---|---|
Molekularformel |
C19H32N2Pb |
Molekulargewicht |
496 g/mol |
IUPAC-Name |
benzimidazol-1-yl(tributyl)plumbane |
InChI |
InChI=1S/C7H5N2.3C4H9.Pb/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
OWFXBGCXSMDRKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Pb](CCCC)(CCCC)N1C=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


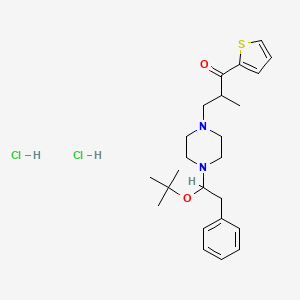

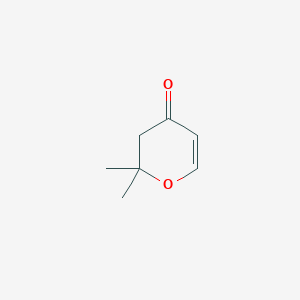

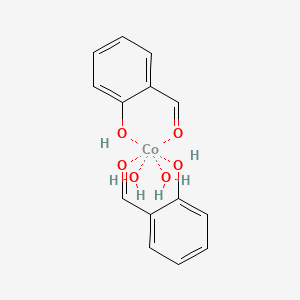
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
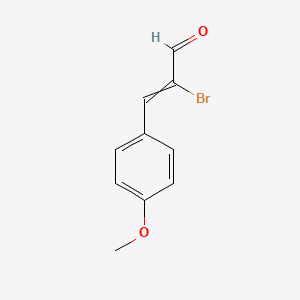
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
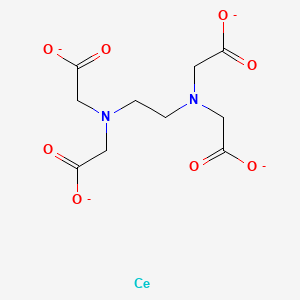

![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

